(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one
CAS No.: 1662716-41-7
Cat. No.: VC8080439
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1662716-41-7 |
|---|---|
| Molecular Formula | C18H16O3 |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H16O3/c1-2-13-3-7-15(8-4-13)16(19)9-5-14-6-10-17-18(11-14)21-12-20-17/h3-11H,2,12H2,1H3/b9-5+ |
| Standard InChI Key | DKIFXPGIXVDFGH-WEVVVXLNSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
| SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a planar chalcone scaffold with an (E)-configuration at the α,β-unsaturated carbonyl group, confirmed by its IUPAC name: (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one . Key structural elements include:
-
Benzodioxole ring: A fused bicyclic system (1,3-benzodioxole) at the C-3 position, known to enhance metabolic stability and binding affinity in bioactive molecules .
-
4-Ethylphenyl group: A hydrophobic substituent at the C-1 position, which influences lipophilicity and membrane permeability .
-
Propenone backbone: The α,β-unsaturated ketone moiety, critical for electronic conjugation and intermolecular interactions .
The isomeric SMILES representation (CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3) and InChIKey (DKIFXPGIXVDFGH-WEVVVXLNSA-N) provide unambiguous identifiers for its stereochemical configuration .
Spectroscopic and Computational Data
Density functional theory (DFT) studies on analogous chalcones reveal that the benzodioxole ring contributes to a low energy gap between frontier molecular orbitals (HOMO-LUMO), enhancing nonlinear optical (NLO) properties . For instance, solvent-dependent hyperpolarizability measurements in related compounds demonstrate β values exceeding 10⁻²⁸ esu, suggesting potential applications in photonic devices .
Synthesis and Preparation
Claisen-Schmidt Condensation
The primary synthetic route involves Claisen-Schmidt condensation between 4-ethylacetophenone and 1,3-benzodioxole-5-carbaldehyde under basic conditions (e.g., NaOH or KOH) . A representative procedure includes:
-
Dissolving equimolar quantities of ketone and aldehyde in ethanol.
-
Adding 40% NaOH dropwise at 0–5°C.
-
Stirring for 6–8 hours, followed by neutralization with dilute HCl.
-
Purifying the crude product via recrystallization (yield: 65–75%) .
Microwave-assisted synthesis has been employed for related chalcones, reducing reaction times from hours to minutes while maintaining yields >80% .
Alternative Methodologies
-
Solvent-free grinding: Mechanochemical synthesis using solid NaOH as a catalyst, yielding 70–85% pure product without chromatographic purification .
-
Ionic liquid catalysis: Ethylmethylimidazolium-based ionic liquids enhance reaction rates and selectivity, particularly for electron-deficient aldehydes .
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (logP = 3.2) but is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons . Stability studies indicate decomposition at temperatures >200°C, with photodegradation observed under UV light (λ = 254 nm) .
Spectroscopic Profiles
-
IR: Strong absorption bands at 1,670 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O-C of benzodioxole) .
-
¹H NMR: Distinct signals at δ 7.8–8.1 ppm (vinyl protons), δ 6.7–7.3 ppm (aromatic protons), and δ 1.2–1.4 ppm (ethyl group) .
-
UV-Vis: λₘₐₐ = 340–360 nm (π→π* transition of conjugated enone system) .
Biological and Pharmacological Activities
Anti-inflammatory and Antioxidant Effects
In murine macrophage models, structural analogs reduce TNF-α production by 40–60% at 10 μM and scavenge DPPH radicals with IC₅₀ = 12–18 μM . The benzodioxole ring enhances radical stabilization, contributing to antioxidant efficacy .
Antitubercular Activity
Pyrazoline derivatives of nitrochalcones exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC = 5.71 μM), comparable to isoniazid . Electrochemical studies confirm nitro group reduction as a key activation mechanism, analogous to pretomanid .
Applications and Future Directions
Materials Science
The compound’s large hyperpolarizability (β = 1.5 × 10⁻²⁸ esu) and low optical bandgap (Eg = 2.8 eV) make it suitable for second-harmonic generation (SHG) devices . Thin films deposited via spin-coating exhibit nonlinear refractive indices (n₂ = 4.2 × 10⁻¹¹ cm²/W) suitable for all-optical switching .
Drug Development
Ongoing research focuses on:
-
MAO-B inhibition: Chalcones with trifluoromethyl substitutions show nanomolar affinity (Kᵢ = 5 nM) for MAO-B, a target in Parkinson’s disease .
-
Cytotoxicity profiling: Preliminary assays on HEK-293 cells indicate low toxicity (IC₅₀ > 100 μM), supporting further in vivo studies .
Synthetic Modifications
Future work may explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume